3-beta-Cellobiosylcellobiose
Description
Academic Significance of Complex Carbohydrate Structures
The academic importance of complex carbohydrates, including oligosaccharides, is rooted in their immense structural diversity and the vast amount of information they can encode. reasons.org Unlike the linear information storage of DNA, the branching possibilities of carbohydrates allow for a staggering number of potential structures. reasons.org This structural complexity is crucial for a wide array of biological functions. nih.gov
Complex carbohydrates are vital components of cell membranes and are also present in bodily fluids. nih.gov They are involved in numerous cellular processes, including cell-to-cell recognition, immune responses, and protein localization. reasons.org In fact, every cell is coated in a complex array of carbohydrates that mediate interactions with its environment. reasons.org The study of these molecules is essential for understanding many aspects of health and disease, as nearly every human disease involves carbohydrates in some way. reasons.org
Overview of β-Glucans and Cellodextrins Architectures
β-glucans are a diverse group of polysaccharides composed of D-glucose units linked by β-glycosidic bonds. frontiersin.orgmdpi.com They are found in the cell walls of bacteria, fungi, algae, and plants like cereals. frontiersin.orgnih.gov The specific type of linkage, such as β-(1,3) or β-(1,4), and the presence and nature of branching, define the structure and function of the β-glucan. frontiersin.org For instance, cereal β-glucans are linear polymers with both β-(1,3) and β-(1,4) linkages, while fungal β-glucans often have a β-(1,3) backbone with β-(1,6) branches. mdpi.comnih.gov
Cellodextrins are linear oligosaccharides consisting of β-(1,4) linked D-glucose units. mdpi.com They are the products of cellulose (B213188) hydrolysis, a process carried out by cellulase (B1617823) enzymes. nih.gov The enzymatic breakdown of cellulose first yields shorter cellodextrin chains, which are then further degraded into smaller units like cellobiose (B7769950) (a disaccharide) and ultimately glucose. researchgate.netresearchgate.net
Positioning 3-β-Cellobiosylcellobiose within Complex Carbohydrate Research
The compound 3-β-cellobiosylcellobiose is a specific tetrasaccharide, a four-unit sugar molecule. It consists of two cellobiose units linked together by a β-(1,3) glycosidic bond. This structure is of particular interest to researchers studying the enzymatic degradation of mixed-linkage glucans.
In one study, 3-β-cellobiosylcellobiose was used as a substrate to investigate the fine specificities of various exo-type cellulases. jst.go.jp It was observed that while most of the tested cellulases could hydrolyze this compound into cellobiose, one particular cellulase, CBHII from Trichoderma reesei, was unable to do so. jst.go.jpjst.go.jp This highlights the compound's utility in differentiating the subtle functional differences between enzymes involved in carbohydrate metabolism.
Furthermore, research on a dual-activity laminarinase enzyme, SClam, utilized 1,3-β-D-cellobiosyl-cellobiose (BGC) to probe its cleavage preferences. researchgate.net The enzyme was able to completely break down BGC, which has a β-1,3 bond in the middle of the chain, demonstrating the enzyme's ability to act on this specific linkage within a larger oligosaccharide. researchgate.net The compound has also been noted in metabolomics studies, indicating its presence in biological systems. biorxiv.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
103762-93-2 |
|---|---|
Molecular Formula |
C24H42O21 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-24-18(39)21(13(34)9(4-28)41-24)45-23-17(38)15(36)20(10(5-29)42-23)44-22-16(37)14(35)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18+,19+,20+,21-,22-,23-,24-/m0/s1 |
InChI Key |
XICHKTOMMVNBOL-WOONOCQWSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)CO)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O |
melting_point |
223-226°C |
physical_description |
Solid |
Origin of Product |
United States |
Precision in Structural Characterization
Detailed Glycosidic Linkage Analysis of 3-β-Cellobiosylcellobiose
3-beta-Cellobiosylcellobiose is a tetrasaccharide, meaning it is composed of four monosaccharide units. Its name provides the blueprint for its structure: a cellobiose (B7769950) molecule is glycosidically linked to another cellobiose molecule. Cellobiose itself is a disaccharide made of two D-glucose units connected by a β(1→4) glycosidic bond.
The full structure is therefore comprised of two cellobiose units linked together. The linkage connects the anomeric carbon (C1) of one cellobiose unit to the 3-position hydroxyl group of one of the glucose residues in the second cellobiose unit. This central linkage is a β-glycosidic bond.
The complete linkage description for this compound is as follows:
Two internal β(1→4) glycosidic linkages, characteristic of the cellobiose units.
One central β(1→3) glycosidic linkage, which connects the two cellobiose units.
Enzymatic studies support this structure. For instance, certain exo-type cellulases have been shown to hydrolyze 3-O-β-D-cellobiosylcellobiose into cellobiose, indicating the presence of a linkage that is not the typical β(1→4) bond found in the main chain of cellulose (B213188). jst.go.jp Similarly, a laminarinase from Sclerotinia sclerotiorum, known for targeting β(1,3)-glucans, can completely degrade 1,3-β-D-cellobiosyl-cellobiose (BGC), which confirms the presence and accessibility of the β(1→3) bond. researchgate.net
The standard method for experimentally verifying these linkages is methylation analysis . This process involves:
Methylating all free hydroxyl groups on the oligosaccharide.
Hydrolyzing the glycosidic bonds to break the molecule into its constituent monosaccharides.
Reducing the monosaccharides to alditols and then acetylating them.
Analyzing the resulting partially methylated alditol acetates (PMAAs) by gas chromatography-mass spectrometry (GC-MS).
The positions of the non-methylated hydroxyl groups (now acetylated) correspond to the original positions of the glycosidic linkages.
| Monosaccharide Derivative | Linkage Type Indicated |
| 2,3,4,6-tetra-O-methyl-glucitol acetate (B1210297) | Terminal, non-reducing end glucose |
| 2,3,6-tri-O-methyl-glucitol acetate | Internal glucose involved in a 1→4 linkage |
| 2,4,6-tri-O-methyl-glucitol acetate | Internal glucose involved in a 1→3 linkage |
| 1,2,4,5,6-penta-O-methyl-glucitol acetate | Reducing end glucose |
Table 1: Expected results from methylation analysis of this compound. The identification of these specific derivatives would confirm the β(1→4) and β(1→3) linkage pattern.
Stereochemical Considerations and Anomeric Configurations
The stereochemistry of this compound is defined by two key features: the configuration of the monosaccharide units and the configuration of the glycosidic bonds.
Monosaccharide Configuration: The base unit is D-glucose, which is the most common enantiomer of glucose in nature. The "D" configuration is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the anomeric carbon (C5 in glucose). gu.se
Anomeric Configuration: All glycosidic linkages in this compound are of the β-configuration. jst.go.jpresearchgate.net An anomer is a type of stereoisomer that differs only in the configuration at the hemiacetal or hemiketal carbon, also known as the anomeric carbon. wikipedia.orgmasterorganicchemistry.com In the β-configuration, the substituent at the anomeric carbon (the oxygen of the glycosidic bond) is on the same side of the pyranose ring as the CH₂OH group (at C5). masterorganicchemistry.compearson.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining anomeric configuration. The coupling constant (¹H-¹H J-coupling) between the anomeric proton (H1) and the adjacent proton (H2) is diagnostic. magritek.com
A large coupling constant (typically ~8 Hz) is characteristic of a trans-diaxial relationship between H1 and H2, which confirms a β-anomer .
A smaller coupling constant (typically ~3-4 Hz) indicates a cis (axial-equatorial or equatorial-axial) relationship, which points to an α-anomer .
For this compound, ¹H-NMR analysis would be expected to show large J-coupling constants for all three anomeric protons, confirming their β-configuration.
| Glycosidic Linkage | Anomeric Configuration | Expected ¹H-¹H J-coupling (H1-H2) |
| Internal (Cellobiose units) | β | ~8 Hz |
| Central (Connecting unit) | β | ~8 Hz |
Table 2: Expected NMR coupling constants for the anomeric protons in this compound, confirming the β-configuration of all linkages.
Advanced Methodologies for Conformational and Topological Elucidation
Advanced techniques used to determine this 3D structure include:
Two-Dimensional NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial. These experiments detect through-space interactions between protons that are close to each other, even if they are not directly connected by bonds. nih.gov Observing a NOE/ROE between a proton on the anomeric carbon (e.g., H1) of one glucose unit and a proton on the linked carbon (e.g., H3 or H4) of the adjacent unit provides direct evidence of the spatial arrangement around the glycosidic bond and helps to constrain the possible Φ/Ψ angles. nih.gov
Computational Modeling and Molecular Dynamics (MD) Simulations: Computational methods are used to explore the conformational energy landscape of the molecule. researchgate.netnih.gov By using force fields specifically parameterized for carbohydrates, researchers can simulate the movement of the molecule over time and identify low-energy, stable conformations. nih.gov These simulations generate free energy maps for the Φ and Ψ torsion angles of each glycosidic linkage, revealing the most probable orientations of the monosaccharide units relative to one another. nih.gov The glycosidic linkage between two glucose units (C-type) is generally considered relatively stiff, with one predominant conformation. nih.gov
| Technique | Information Gained | Relevance to this compound |
| 2D NOESY/ROESY NMR | Inter-proton distances across glycosidic linkages | Defines the relative orientation of the two cellobiose units and the glucose residues within them. |
| Molecular Dynamics (MD) Simulations | Conformational flexibility and preferred torsion angles (Φ/Ψ) | Predicts the most stable 3D shape and the flexibility of the β(1→3) and β(1→4) linkages. |
| X-ray Crystallography | High-resolution 3D structure in solid state | Provides a definitive, static picture of the molecular conformation (if a suitable crystal can be obtained). |
Table 3: Advanced methodologies for elucidating the three-dimensional structure of this compound.
Through the combined application of these precise analytical methods, a complete and unambiguous structural portrait of this compound can be achieved, laying the groundwork for understanding its interactions and functions in biological systems.
Biosynthesis and Natural Occurrence
Enzymatic Pathways for 3-β-Cellobiosylcellobiose Synthesis
The synthesis of 3-beta-Cellobiosylcellobiose is not a standalone process but rather an integral part of the formation and modification of complex carbohydrates. Enzymes are the key catalysts in these pathways, orchestrating the precise assembly of glucose units.
The backbone of this compound is constructed through the action of glycosyltransferases. These enzymes are responsible for creating the β-(1,3) and β-(1,4) linkages that define the structure of mixed-linkage β-glucans. While not directly synthesizing the free tetrasaccharide, glycosyltransferases elongate polysaccharide chains by adding glucose units, thereby creating the structural motifs that can later be released as this compound.
Transglycosylation is a crucial enzymatic process for the synthesis of various oligosaccharides. In this reaction, a glycosidase enzyme transfers a glycosyl group from a donor to an acceptor molecule. β-glucosidases, for instance, can catalyze transglycosylation reactions using substrates like cellobiose (B7769950) to form a variety of oligosaccharides. While the direct synthesis of this compound through this method is a subject of ongoing research, the principle of enzymatic transfer of sugar moieties is a key mechanism in the formation of such complex carbohydrates. Some β-glucosidases have demonstrated the ability to synthesize gluco-oligosaccharides from cellobiose through transglycosylation. fao.org
The most direct method for obtaining this compound is through the enzymatic hydrolysis of larger polysaccharides that contain this structural unit. Specifically, the breakdown of barley β-glucan by certain enzymes yields a mixture of oligosaccharides, including 3-O-β-cellobiosyl-D-glucose. nih.gov For instance, the hydrolysis of barley β-glucan using a β-(1→4)-glucan hydrolase from Aspergillus niger has been shown to produce 3-O-β-cellobiosyl-D-glucose as a major product. nih.gov Similarly, the hydrolysis of 1:3,1:4-β-D-glucan by cellulase (B1617823) is a known method for producing tetrasaccharides like this compound. megazyme.com
| Enzyme Source | Substrate | Key Products |
| Aspergillus niger β-(1→4)-glucan hydrolase | Barley β-glucan | 3-O-β-cellobiosyl-D-glucose, cellobiose, glucose nih.gov |
| Cellulase | 1:3,1:4-β-D-glucan | This compound and other oligosaccharides megazyme.com |
| Trichoderma reesei cellobiohydrolase II | Barley β-glucan | Cellobiose, β-D-Glcp-(1→3)-β-D-Glcp-(1→4)-D-Glcp, and other oligosaccharides |
Biological Distribution and Localization
The primary natural reservoir of this compound is within the cell walls of certain plants, where it exists as a fundamental component of larger structural polysaccharides.
Members of the grass family (Poaceae), such as barley, are rich sources of mixed-linkage β-glucans. These polysaccharides are major components of the endosperm cell walls and are composed of β-(1,3)- and β-(1,4)-linked glucose units. The enzymatic hydrolysis of these β-glucans, either naturally during germination or through industrial processing, releases a variety of oligosaccharides. Among these hydrolysates, 3-O-β-cellobiosyl-D-glucose is a prominent compound. nih.gov This indicates that the this compound structure is a recurring motif within the barley β-glucan polymer.
Currently, there is no direct evidence to suggest that this compound exists as a free metabolite in mammalian systems. When mammals consume foods rich in β-glucans, such as barley, these complex carbohydrates are not digested in the upper gastrointestinal tract. nih.gov Instead, they pass to the colon where they are fermented by the gut microbiota. nih.gov This fermentation process breaks down the β-glucans into short-chain fatty acids (SCFAs) and other metabolites, which can then be absorbed and utilized by the host. plos.org While the gut microbiota possesses the enzymatic machinery to degrade β-glucans, the presence of intact this compound in mammalian tissues or fluids has not been reported. The metabolic benefits associated with barley β-glucan consumption are largely attributed to the products of microbial fermentation rather than the absorption of the oligosaccharide itself. plos.orgrsc.org
of this compound Remains Elusive
It is widely established that cellulases, particularly β-glucosidases produced by fungi such as Trichoderma reesei, can catalyze transglycosylation reactions. This process involves the transfer of a glycosyl unit from a donor substrate to an acceptor molecule, leading to the formation of new, often more complex, oligosaccharides. The nature of the resulting linkages (e.g., β-1,3, β-1,4, β-1,6) is dependent on the specific enzyme, the substrate, and the reaction conditions.
Several studies have documented the formation of various β-linked oligosaccharides through the transglycosylation of cellobiose by fungal enzymes. For instance, research has shown that under certain conditions, β-glucosidases can synthesize a variety of disaccharides and even cellotriose from cellobiose. Furthermore, the formation of β-1,3 glycosidic bonds has been observed in the transglycosylation products of other enzymes from Trichoderma reesei, such as β-mannosidase. One study even reported the production of a novel glucotriose containing both β-1,3 and β-1,4 linkages by the bacterium Bacillus subtilis when cultured with cellobiose.
However, a definitive identification and characterization of this compound as a specific product of Trichoderma or any other organism's cellulase activity could not be found in the provided search results. Consequently, there is no available data on the specific physiological conditions that would favor the production of this particular tetrasaccharide. Information regarding its natural occurrence in any organism or environment is also absent.
Due to the lack of specific research on this compound, it is not possible to construct data tables detailing its biosynthesis or the physiological context of its production as requested. Further research would be necessary to isolate, identify, and characterize this compound from natural sources or as a product of enzymatic synthesis, and to subsequently determine the physiological conditions that govern its formation.
Enzymatic Degradation and Metabolic Interconversion
Glycoside Hydrolases Acting on 3-β-Cellobiosylcellobiose
Exo-type cellulases, also known as cellobiohydrolases (CBHs), are critical components of cellulolytic enzyme systems. nih.govwikipedia.org They typically act processively on the ends of cellulose (B213188) chains to release cellobiose (B7769950) units. wikipedia.org Cellobiohydrolase I (CBHI) and Cellobiohydrolase II (CBHII) are two major types that work from the reducing and non-reducing ends of the cellulose chain, respectively. diva-portal.org
The defining feature of these enzymes is their specificity for β-1,4-glycosidic bonds, often requiring a continuous stretch of such linkages for efficient processive action. The presence of a β-1,3 "kink" in the middle of 3-β-Cellobiosylcellobiose disrupts the regular β-1,4-linked structure. nih.gov Consequently, this molecule is generally considered a poor substrate for classical cellobiohydrolases. The active site tunnels of these enzymes are highly adapted to the straight-chain conformation of cellulose, and the altered topology introduced by the β-1,3 bond would likely hinder the substrate's entry and processivity.
Furthermore, cellobiohydrolase activity is often subject to strong product inhibition by cellobiose. nih.govnih.gov Since 3-β-Cellobiosylcellobiose is essentially a cellobiose molecule substituted with another cellobiose unit, it could potentially act as an inhibitor for some cellobiohydrolases, although its primary role is that of a substrate for other enzyme types.
| Enzyme Type | EC Number | Action on Cellulose | Probable Action on 3-β-Cellobiosylcellobiose |
| Cellobiohydrolase I (CBHI) | EC 3.2.1.91 | Processively cleaves cellobiose from the reducing end of β-1,4-glucan chains. diva-portal.org | Low to no activity due to the internal β-1,3 linkage disrupting the required chain conformation. |
| Cellobiohydrolase II (CBHII) | EC 3.2.1.91 | Processively cleaves cellobiose from the non-reducing end of β-1,4-glucan chains. wikipedia.org | Low to no activity; the β-1,3 linkage presents a steric hindrance. |
β-Glucosidases (BGL)
β-Glucosidases (EC 3.2.1.21) are enzymes that catalyze the final step in cellulose hydrolysis, breaking down cellobiose and other short cello-oligosaccharides into glucose. researchgate.netjmb.or.kr These enzymes are typically exo-acting, cleaving terminal glucosyl residues from the non-reducing end of an oligosaccharide. nih.gov Many β-glucosidases exhibit broad substrate specificity, allowing them to hydrolyze various β-glycosidic linkages. jmb.or.krcazypedia.org
Given their function, a β-glucosidase could potentially act on 3-β-Cellobiosylcellobiose. The most probable action would be the hydrolysis of the terminal β-1,4-glycosidic bond at the non-reducing end, which would release a single glucose molecule and leave a trisaccharide product. The ability to cleave the internal β-1,3 bond is less common but has been observed in some broad-specificity β-glucosidases from barley that can act on (1,3)-β-D-glucans. nih.govcazypedia.org The efficiency of hydrolysis would depend on the specific enzyme and its tolerance for the substituted cellobiose moiety.
Endoglucanases (EG)
Endoglucanases (EC 3.2.1.4) are enzymes that randomly cleave internal β-1,4-glycosidic bonds within a cellulose chain, creating new chain ends for exo-cellulases to act upon. wikipedia.orgfrontiersin.org They generally prefer longer polysaccharide chains and show significantly reduced activity on short oligosaccharides.
Therefore, 3-β-Cellobiosylcellobiose, being a tetrasaccharide, is not an ideal substrate for most endoglucanases. biotechrep.ir However, some endoglucanases, particularly those from Glycoside Hydrolase families like GH12 and GH45, are known to have activity on mixed-linkage glucans such as barley β-glucan and lichenan. nih.govuniprot.org These enzymes can hydrolyze β-1,4 linkages adjacent to β-1,3 linkages. nih.gov It is conceivable that such an enzyme could cleave the internal β-1,4 bond of 3-β-Cellobiosylcellobiose, although specific studies on this particular substrate are scarce. The products of such a cleavage would be two molecules of cellobiose.
Some enzymes possess dual specificity, enabling them to cleave more than one type of glycosidic bond. This is particularly relevant for the degradation of heterogeneously linked polysaccharides. uniprot.orgembopress.org
A prominent example is SCLam, a laminarinase from Glycoside Hydrolase family 16 (GH16) identified from a soil metagenome. nih.govnih.gov Laminarinases (EC 3.2.1.6 or EC 3.2.1.39) are primarily known for hydrolyzing the β-1,3 bonds in laminarin. nzytech.com However, SCLam has been shown to be an endo-β-1,3(4)-glucanase, capable of cleaving both β-1,3 and β-1,4 glycosidic bonds. nih.gov
Research has demonstrated that SCLam can effectively degrade 3-β-Cellobiosylcellobiose (referred to as BGC in some studies). nih.govresearchgate.net In activity assays, SCLam was shown to hydrolyze BGC, displaying a preference for this substrate compared to similar structures where the β-1,3 bond is located at the reducing end. nih.gov This indicates that GH16 enzymes like SCLam are well-equipped to process mixed-linkage oligosaccharides, playing a crucial role in their breakdown.
Mechanistic Insights into Enzymatic Hydrolysis
Understanding the mechanisms by which enzymes recognize and cleave specific glycosidic bonds provides fundamental insights into their biological function and can guide protein engineering efforts. diva-portal.org
The presence of both β-1,3 and β-1,4 linkages in a single substrate like 3-β-Cellobiosylcellobiose allows for the detailed study of enzyme cleavage preferences.
Studies on dual-specificity enzymes reveal distinct patterns. For instance, the GH16 laminarinase SCLam shows a clear preference for cleaving the β-1,3 bond located in the middle of the 3-β-Cellobiosylcellobiose chain. nih.gov This action breaks the tetrasaccharide into two disaccharide (cellobiose) units. This is in contrast to its weaker ability to hydrolyze the β-1,4 bonds in cello-oligosaccharides. nih.gov
Other enzymes that act on mixed-linkage glucans also exhibit strong preferences. For example, the lichenase LicB from Clostridium thermocellum predominantly cleaves the β-1,4 linkage that follows a β-1,3 linkage. tum.de Conversely, a novel enzyme, EngU, was found to preferentially hydrolyze the β-1,3 linkages of glucose units that are themselves substituted at the C4 position. tum.de These findings highlight that the precise positioning of the bond within the enzyme's active site dictates the cleavage specificity.
X-ray crystallography and other structural biology techniques provide atomic-level details of how an enzyme interacts with its substrate. nih.govnih.gov Such studies are invaluable for explaining the molecular basis of enzyme specificity and catalysis.
For the dual-specificity GH16 laminarinase SCLam, X-ray structures have been determined in complex with various oligosaccharides. nih.govnih.gov These structural analyses have provided critical insights into how a single active site can accommodate and cleave both β-1,3 and β-1,4 glycosidic bonds. The studies revealed that the conformation of the substrate in the binding cleft is key. A bulky aromatic residue located near the catalytic center was identified as being critical for selecting the preferred configuration of the glycosidic bond. nih.gov The flexibility of both the substrate and certain residues in the enzyme's active site allows for the binding of differently shaped linkages, leading to the observed dual activity. These structural snapshots help rationalize the biochemical data, such as SCLam's preference for cleaving the central β-1,3 bond in 3-β-Cellobiosylcellobiose. nih.gov
Biological Roles and Signaling Mechanisms
3-β-Cellobiosylcellobiose as a Bioactive Oligosaccharide
3-β-Cellobiosylcellobiose is a specific tetrasaccharide, a complex carbohydrate composed of four glucose units. It belongs to a class of molecules known as cello-oligosaccharides, which are fragments derived from the breakdown of cellulose (B213188), a major component of plant cell walls. frontiersin.org While cellulose itself is a structural component, these smaller oligosaccharide fragments, including 3-β-Cellobiosylcellobiose, can act as potent bioactive molecules.
During pathogen attacks or mechanical damage, plant cell walls can be degraded by enzymes, releasing these oligosaccharide fragments. frontiersin.org These fragments then serve as signals, alerting the plant to the presence of danger. Specifically, certain oligosaccharides derived from the hemicellulose of rice cell walls, such as 3¹-β-D-Cellobiosyl-glucose (a trisaccharide) and 3¹-β-D-Cellotriosyl-glucose (a tetrasaccharide with a similar structure to 3-β-Cellobiosylcellobiose), have been identified as active signaling molecules. megazyme.commegazyme.com The bioactivity of these cello-oligosaccharides is often dependent on their degree of polymerization, with different lengths of sugar chains potentially triggering distinct responses. nih.gov
Perception by Plant Immune Receptors (e.g., OsCERK1, OsCEBiP)
The recognition of cello-oligosaccharides like 3-β-Cellobiosylcellobiose is a critical first step in initiating a plant's immune response. This perception is carried out by specialized proteins on the surface of plant cells known as pattern recognition receptors (PRRs). frontiersin.org In rice (Oryza sativa), two key PRRs involved in the perception of oligosaccharide signals are OsCERK1 (Oryza sativa Chitin (B13524) Elicitor Receptor Kinase 1) and OsCEBiP (Oryza sativa Chitin Elicitor Binding Protein). nih.govapsnet.org
While originally identified for their role in recognizing chitin, a component of fungal cell walls, these receptors also play a crucial role in detecting cello-oligosaccharides. nih.govresearchgate.net Research has shown that specific cello-oligosaccharides released from the rice cell wall can bind to the immune receptor OsCERK1 but not directly to OsCEBiP. megazyme.commegazyme.com However, the binding to OsCERK1 induces the dimerization of OsCERK1 and OsCEBiP, forming a receptor complex that is essential for downstream signaling. megazyme.commegazyme.comnih.gov This interaction highlights a sophisticated mechanism where the plant can distinguish between "self" (in the form of its own cell wall fragments) and "non-self" (pathogen-derived molecules) to mount an appropriate defense.
Induction of Plant Defense Responses (e.g., Reactive Oxygen Species Burst)
Upon perception of 3-β-Cellobiosylcellobiose and similar oligosaccharides by the OsCERK1/OsCEBiP receptor complex, a rapid and robust defense response is triggered within the plant. One of the earliest and most prominent of these responses is the production of reactive oxygen species (ROS), often referred to as an "oxidative burst." megazyme.commegazyme.commdpi.com
ROS, such as superoxide (B77818) and hydrogen peroxide, are highly reactive molecules that can have dual functions. mdpi.comnih.gov At low levels, they act as signaling molecules to activate further downstream defense pathways. At higher concentrations, they can directly harm invading pathogens and contribute to the reinforcement of the plant cell wall, creating a physical barrier against further infection. nih.gov The production of ROS in response to specific cello-oligosaccharides has been shown to be dependent on the presence of both OsCERK1 and OsCEBiP, as mutant plants lacking these receptors show a significantly compromised ROS burst. megazyme.commegazyme.com
Beyond the ROS burst, the perception of these oligosaccharides can also lead to the activation of mitogen-activated protein kinase (MAPK) cascades and the upregulation of defense-related genes, including those involved in the synthesis of antimicrobial compounds and the reinforcement of the cell wall. nih.govfrontiersin.orgmdpi.com
Elucidation of Damage-Associated Molecular Pattern (DAMP) Functions in Plant Immunity
The release and recognition of molecules like 3-β-Cellobiosylcellobiose exemplify the concept of "Damage-Associated Molecular Patterns" or DAMPs in plant immunity. frontiersin.orgwikipedia.org DAMPs are endogenous molecules that are released from damaged or stressed cells and are recognized by the plant's innate immune system as a sign of danger. wikipedia.orgnih.gov This is in contrast to Pathogen-Associated Molecular Patterns (PAMPs), which are conserved molecules derived from pathogens, such as chitin or bacterial flagellin. frontiersin.org
The breakdown products of the plant's own cell wall, such as cello-oligosaccharides, are a classic example of DAMPs. frontiersin.orgnih.gov Their presence in the extracellular space indicates that the integrity of the cell wall has been compromised, either by mechanical wounding or by the action of pathogen-derived enzymes. frontiersin.org The plant immune system has evolved to recognize these "self"-derived danger signals through PRRs like OsCERK1 and OsCEBiP, triggering a state of heightened defense known as DAMP-triggered immunity (DTI). frontiersin.orgmdpi.com This response often shares common signaling components with PAMP-triggered immunity (PTI), indicating a convergence of these two crucial defense pathways. frontiersin.org
| Aspect of DAMP Function | Description | Key Molecules/Receptors |
| Origin | Released from the plant's own cell wall upon damage. frontiersin.org | Cello-oligosaccharides (e.g., 3-β-Cellobiosylcellobiose) |
| Perception | Recognized by pattern recognition receptors (PRRs) on the cell surface. frontiersin.org | OsCERK1, OsCEBiP megazyme.commegazyme.com |
| Signaling | Initiates a cascade of defense responses. nih.govfrontiersin.org | Reactive Oxygen Species (ROS), MAPK cascades mdpi.com |
| Outcome | Enhanced resistance to pathogens. nih.govfrontiersin.org | Induction of defense genes, cell wall reinforcement |
Potential Roles in Other Inter-organismal or Intra-organismal Signaling
The role of oligosaccharides as signaling molecules is not limited to plant-pathogen interactions. There is a growing body of evidence for their involvement in a wide range of inter-organismal and intra-organismal communications.
Within the plant, cell wall-derived oligosaccharides may act as mobile signals, communicating information about local damage to distant parts of the plant and inducing systemic acquired resistance (SAR), a state of heightened immunity throughout the entire plant. frontiersin.org
In the context of beneficial interactions, the signaling pathways involving oligosaccharides can be complex. For instance, in the symbiosis between legumes and nitrogen-fixing rhizobia bacteria, lipochitooligosaccharides (LCOs) produced by the bacteria are recognized by the plant, initiating the formation of root nodules. frontiersin.orgnih.gov Similarly, in mycorrhizal associations, where fungi help plants acquire nutrients, related signaling molecules play a crucial role. frontiersin.orgnih.gov These interactions highlight the nuanced role of oligosaccharide signaling, where the specific structure of the molecule and the context of its perception determine the plant's response, be it defense or symbiosis. researchgate.net The ability of the plant to distinguish between pathogenic and symbiotic signals, often involving similar receptor components, is a key area of ongoing research. researchgate.netfrontiersin.org
Furthermore, the breakdown and release of plant-derived oligosaccharides can influence the composition and activity of the microbiome in the rhizosphere, the soil region directly surrounding the plant's roots. frontiersin.org These molecules can act as a food source for some microbes or as signaling cues that shape the microbial community, which in turn can impact plant health and growth. frontiersin.org
Metabolic Integration and Flux Within Biological Systems
Interconnections with Major Carbohydrate Metabolic Pathways
The breakdown of complex carbohydrates is a fundamental process for energy production in many organisms. While direct metabolic pathways for 3-beta-cellobiosylcellobiose are not extensively detailed in isolation, its constituent monosaccharide, glucose, is a central player in cellular respiration. Upon enzymatic hydrolysis of this compound, the resulting glucose units can enter the primary energy-yielding pathways.
Glycolysis: This is the initial, anaerobic breakdown of glucose into pyruvate (B1213749). It occurs in the cytoplasm of cells and serves as a prelude to more complex, energy-yielding processes. The glucose derived from this compound would be phosphorylated to glucose-6-phosphate, initiating its entry into the glycolytic sequence. researchgate.netnih.gov This pathway produces a net gain of ATP and NADH, a crucial electron carrier. metwarebio.com
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): As an alternative to glycolysis, the pentose phosphate pathway is crucial for generating NADPH and the precursors for nucleotide biosynthesis. genome.jpnih.govkhanacademy.org Glucose-6-phosphate, derived from the breakdown of this compound, can be shunted into the PPP. researchgate.net This pathway is particularly active in tissues involved in fatty acid and steroid synthesis, and in cells requiring significant amounts of NADPH for antioxidant defense. nih.gov The PPP consists of an oxidative phase, which produces NADPH and ribulose-5-phosphate, and a non-oxidative phase, which interconverts various sugar phosphates. nih.govkhanacademy.org
Tricarboxylic Acid (TCA) Cycle: Also known as the Krebs cycle or citric acid cycle, this is the central hub of cellular metabolism. wikipedia.orgbritannica.com Pyruvate, the end product of glycolysis, is converted to acetyl-CoA, which then enters the TCA cycle by condensing with oxaloacetate. metwarebio.com The cycle itself is a series of reactions that oxidize acetyl-CoA to carbon dioxide, generating ATP, NADH, and FADH2. wikipedia.orgbritannica.com These electron carriers then donate their electrons to the electron transport chain, leading to the production of a large amount of ATP through oxidative phosphorylation. wikipedia.org The TCA cycle not only serves to generate energy but also provides precursors for the biosynthesis of amino acids and other important molecules. metwarebio.comnih.govbevital.no
The interconnections between these pathways ensure that the carbon skeletons derived from this compound can be efficiently utilized for energy production, biosynthesis, or redox balance, depending on the metabolic needs of the cell.
Identification in Metabolomic Profiling
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become a powerful tool for understanding complex biological systems. nih.gov Untargeted metabolomics, in particular, aims to comprehensively measure all detectable metabolites in a sample, providing a snapshot of the metabolic state. nih.gov
Human Gut Meta-Metabolome: The human gut is a complex ecosystem harboring a vast and diverse microbial community. nih.gov These microbes play a crucial role in host metabolism, including the breakdown of complex carbohydrates that are indigestible by human enzymes. diva-portal.org Metabolomic studies of the human gut have revealed thousands of metabolites, many of which are of microbial origin. plos.org While direct, large-scale identification of this compound in the human gut meta-metabolome is not prominently reported in broad surveys, its potential presence as a transient intermediate in the breakdown of cellulosic material by specific gut bacteria cannot be ruled out. The gut microbiome is known to be a major determinant of circulating metabolites. nih.gov
Brain Metabolome: The brain has a unique and highly regulated metabolic environment. Metabolomic profiling of the brain has been instrumental in understanding neurological health and disease. nih.govnih.gov A study conducting a multi-omic analysis of APOE4 versus APOE3 expression in the brains of aged mice identified this compound (m/z=666.2185) as one of the many metabolites present. biorxiv.org This finding suggests that this complex carbohydrate, or a structurally identical isomer, can be found within the brain, although its specific origin and function in this context remain to be elucidated. The study highlighted region-specific alterations in bioenergetic pathways, including the TCA cycle, in relation to APOE4 expression. biorxiv.org
Assessment of Metabolic Fluxes and Compartmentalization
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nsf.govnih.gov It provides a detailed understanding of how metabolites are channeled through different pathways and how these fluxes are altered in response to genetic or environmental changes. sld.cu
The assessment of metabolic fluxes related to this compound would begin with its breakdown into glucose. The subsequent flux of this glucose through central carbon metabolism can be traced using isotopic labeling studies, a cornerstone of metabolic flux analysis. nsf.gov For instance, by supplying cells with isotopically labeled glucose derived from this compound, researchers could track the labeled carbon atoms as they are incorporated into downstream metabolites of glycolysis, the PPP, and the TCA cycle. nih.gov
This analysis can reveal:
The relative activity of glycolysis versus the pentose phosphate pathway.
The rate of glucose oxidation in the TCA cycle. nih.gov
The contribution of glucose carbon to the synthesis of biomass precursors like amino acids and fatty acids.
Compartmentalization: In eukaryotic cells, metabolic pathways are often compartmentalized within specific organelles. Glycolysis occurs in the cytoplasm, while the TCA cycle and oxidative phosphorylation are located in the mitochondria. wikipedia.orgbritannica.com The pentose phosphate pathway is also primarily cytosolic. researchgate.net The transport of metabolites between these compartments is a critical aspect of metabolic regulation. For example, the pyruvate generated from glycolysis in the cytoplasm must be transported into the mitochondria to enter the TCA cycle. nih.gov Understanding the compartmentalization of enzymes and intermediates is essential for a complete picture of metabolic flux.
Regulatory Networks Influencing 3-β-Cellobiosylcellobiose Metabolism
The metabolism of this compound is ultimately governed by the regulatory networks that control the expression and activity of the enzymes involved in its breakdown and the subsequent utilization of its glucose subunits.
Enzymatic Regulation: The initial breakdown of this compound is catalyzed by cellulases. jst.go.jp The expression and activity of these enzymes are often tightly regulated in the microorganisms that produce them. For instance, the presence of the substrate (cellulose or related oligosaccharides) may induce the expression of cellulase (B1617823) genes.
Regulation of Central Carbon Metabolism: Once converted to glucose, its metabolic fate is controlled by key regulatory enzymes within glycolysis, the PPP, and the TCA cycle. These pathways are regulated at multiple levels:
Allosteric Regulation: Key enzymes are often regulated by the binding of small molecules at sites other than the active site. For example, phosphofructokinase, a key regulatory enzyme in glycolysis, is allosterically activated by AMP and fructose-2,6-bisphosphate and inhibited by ATP and citrate.
Post-Translational Modifications: The activity of metabolic enzymes can be modulated by post-translational modifications such as phosphorylation. For example, the AMP-activated protein kinase (AMPK) is a key energy sensor that phosphorylates and regulates multiple metabolic enzymes to switch off anabolic pathways and switch on catabolic pathways when cellular energy levels are low. nih.gov
Transcriptional Regulation: The expression of genes encoding metabolic enzymes is controlled by transcription factors that respond to cellular signals such as nutrient availability and hormonal cues. nih.gov For instance, hypoxia-inducible factors (HIFs) promote the expression of glycolytic enzymes in low-oxygen conditions. nih.gov
The intricate network of regulatory interactions ensures that the metabolism of glucose derived from this compound is finely tuned to the physiological needs of the cell.
Advanced Analytical and Methodological Approaches for Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating and quantifying 3-beta-cellobiosylcellobiose from related compounds. The choice of technique depends on the sample matrix and the specific research question.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a premier technique for the analysis of carbohydrates, including cello-oligosaccharides. nih.govscience.govresearchgate.net At high pH, the hydroxyl groups of carbohydrates become partially deprotonated, allowing them to be separated as anions on a strong anion-exchange column. researchgate.net Elution is typically achieved using a sodium hydroxide (B78521) eluent combined with a sodium acetate (B1210297) gradient. science.gov
This method offers high-resolution separation of oligosaccharides that may differ by only a single sugar unit, linkage type, or position. science.gov Pulsed Amperometric Detection provides sensitive and direct detection without the need for derivatization by repeatedly oxidizing and reducing the analytes at the surface of a gold electrode. nih.govantecscientific.com
Research has demonstrated the successful application of HPAEC-PAD for creating detailed oligosaccharide profiles from the enzymatic hydrolysis of polysaccharides. researchgate.netnih.gov For cello-oligosaccharides (COS), HPAEC-PAD can effectively separate and quantify individual oligomers from cellobiose (B7769950) (DP2) up to higher degrees of polymerization, allowing for precise monitoring of cellulose (B213188) degradation. nih.gov However, the detector response can decrease over time due to electrode fouling, an effect for which analyte-specific correction models have been developed to ensure accurate quantification. nih.gov
Table 1: Typical HPAEC-PAD Parameters for Cello-oligosaccharide Analysis
researchgate.netlcms.cz| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Column | Dionex CarboPac series (e.g., PA20, PA100, PA200) | |
| Eluent A | 100 mM Sodium Hydroxide (NaOH) |
Beyond HPAEC-PAD, other LC techniques are valuable for the analysis of this compound.
Porous Graphitized Carbon (PGC) Liquid Chromatography: PGC serves as a stationary phase that can separate oligosaccharide isomers based on their size and three-dimensional structure. capes.gov.brnih.gov Planar molecules, such as the β-(1,4)-linked gluco-oligosaccharides including cellodextrins, are retained more strongly on the flat PGC surface compared to more buckled structures. capes.gov.brnih.gov This property allows for the separation of linkage and stereoisomers without derivatization. acs.orgmdpi.com PGC-LC coupled with mass spectrometry is a powerful tool for identifying a wide range of neutral and acidic oligosaccharides from complex mixtures like plant cell wall digests. nih.govwur.nl
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a robust technique for separating polar compounds that are poorly retained in reversed-phase LC. nih.govlongdom.org It employs a polar stationary phase (like silica (B1680970) or amide-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.comelementlabsolutions.com A water-enriched layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. elementlabsolutions.com More hydrophilic molecules, like oligosaccharides, are more strongly retained. HILIC is particularly advantageous when coupled with mass spectrometry, as the high organic content of the mobile phase facilitates efficient spray ionization. longdom.orgelementlabsolutions.com
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for confirming the identity and determining the structure of oligosaccharides.
In the field of metabolomics, which studies the complete set of small-molecule metabolites in a biological sample, the ability to accurately determine molecular formulas is critical. nih.govnih.gov Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers extremely high resolving power and mass accuracy, making it a premier tool for analyzing complex mixtures without prior separation. osti.govnih.gov
For this compound, which is an intermediate in cellulose metabolism, FT-ICR MS can provide an unambiguous elemental composition from a precise mass measurement. nih.govoup.com This capability allows it to be distinguished from other co-occurring metabolites, even those with very similar masses, within a complex biological extract such as gut fluid from termites or rumen fluid. nih.gov This high level of certainty is crucial for mapping metabolic pathways related to cellulose degradation. rsc.org
Table 2: Exact Mass of this compound for High-Resolution MS
| Chemical Formula | Adduct/Ion | Monoisotopic Mass (Da) |
|---|---|---|
| C₂₄H₄₂O₂₁ | [M+H]⁺ | 667.22918 |
| [M+Na]⁺ | 689.21113 | |
| [M+Cl]⁻ | 701.18851 |
While high-resolution MS provides the elemental formula, tandem mass spectrometry (MS/MS) is required to elucidate the structure, including the sequence of monosaccharide units and their glycosidic linkages. nih.govucdavis.edu In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion of this compound) is selected and fragmented through collision-induced dissociation (CID). nih.gov
The resulting fragment ions provide structural information. Glycosidic bond cleavages (B- and Y-type ions) reveal the sequence of the sugar units. Cross-ring cleavages (A- and X-type ions) can help pinpoint the linkage positions. researchgate.net Specific fragmentation patterns have been identified that can differentiate between various oligosaccharide isomers. nih.govrsc.org For example, studies on cellotetraose (B13520) have identified diagnostic fragment ions that confirm the β(1→4) linkages, distinguishing it from isomers with α(1→4) or (1→6) linkages. researchgate.netrsc.org The generation of specific ions, such as the ⁰,²A₄ ion from the sodiated precursor, is characteristic of the 1→4 linkage in cellodextrins. researchgate.net
This technique is crucial for confirming the identity of this compound in a sample, as it provides definitive evidence of both the tetrameric glucose sequence and the specific β(1→4) connectivity that defines it. acs.orgescholarship.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete de novo structural elucidation of organic molecules in solution, including oligosaccharides. nih.gov It provides detailed information on the chemical environment of each atom (carbon and proton), enabling the confirmation of monosaccharide identity, anomeric configuration (α or β), and linkage positions. diva-portal.orgresearchgate.net
1D NMR (¹H and ¹³C): The ¹H NMR spectrum of a cello-oligosaccharide like this compound shows distinct signals for the anomeric protons in a well-separated region of the spectrum. acs.org These signals can be assigned to the terminal non-reducing unit, the internal units, and the reducing end unit, which exists as an equilibrium of α and β anomers in solution. acs.orgacs.org The coupling constants (J-values) of the anomeric proton signals can confirm the β-configuration of the glycosidic linkages. The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the carbons involved in the glycosidic bond (C1 and C4). csic.es
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to unambiguously assign all proton and carbon signals. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other within a sugar ring. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon atom. researchgate.net Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds away), which provides definitive proof of the glycosidic linkages by showing a correlation between the anomeric proton (H1) of one residue and the carbon at the linkage position (e.g., C4) of the adjacent residue. researchgate.net
Glycomics and Systems Biology Integration for Comprehensive Analysis
The study of complex carbohydrates, or glycans, has been revolutionized by the integration of high-throughput glycomic techniques with systems biology approaches. sci-hub.se This synergy allows for a more holistic understanding of the roles glycans play in biological systems, moving beyond the analysis of individual structures to the examination of their interactions within complex networks. nih.govnih.gov The compound this compound, a tetrasaccharide, serves as an illustrative example of how this integrated approach can yield deeper biological insights.
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is not directly template-driven like DNA or protein synthesis. Instead, it is the result of a complex interplay of numerous enzymes organized in intricate pathways. sci-hub.se This complexity necessitates analytical methods that can capture the dynamic nature of the glycome. High-throughput techniques such as liquid chromatography, mass spectrometry, and capillary electrophoresis are foundational to modern glycomics. sci-hub.se
Systems biology provides the framework to interpret the vast datasets generated by these glycomic analyses. nih.gov By modeling the biochemical reaction networks that govern glycan biosynthesis, researchers can connect changes in the glycome to cellular functions and disease states. nih.govplos.org This approach facilitates the identification of key glycan biomarkers and potential therapeutic targets. plos.org
A notable application of this integrated approach is in the field of neurobiology, particularly in understanding the genetic risk factors for Alzheimer's disease. In a multi-omic study of mice with different isoforms of the apolipoprotein E (APOE) gene, untargeted metabolomics data identified this compound as one of many differentially altered metabolite features. biorxiv.org To analyze these complex datasets, researchers employed the PIUMet algorithm, a tool that integrates metabolomics data with a vast database of protein-protein and protein-metabolite interactions. This systems-level analysis revealed dysregulated molecular pathways associated with the APOE4 allele, a major genetic risk factor for Alzheimer's disease. biorxiv.org
The comprehensive analysis of this compound and other glycans is further supported by a growing number of specialized databases. Resources such as GlycomeDB, GlycoSuiteDB, and those provided by the Consortium for Functional Glycomics (CFG) serve as central repositories for glycan structures and their interactions with glycan-binding proteins. nih.gov These databases are crucial for the annotation and interpretation of experimental data, enabling researchers to place their findings within the broader context of glycobiology. nih.govglycopedia.eunih.gov
Detailed Research Findings
Research into this compound has often focused on its role as a substrate for various cellulolytic enzymes. In one study, the substrate specificities of four different exo-type cellulases were investigated. Three of these enzymes, from Aspergillus niger, Trichoderma reesei (CBHI), and Irpex lacteus, were found to hydrolyze this compound into cellobiose. However, a second cellulase (B1617823) from T. reesei (CBHII) showed no activity towards this substrate, highlighting the fine specificities among these enzymes. jst.go.jp
Another study focused on the enzymatic activity of SCLam, a laminarinase from Sclerotinia sclerotiorum, which exhibits dual cleavage activity on β-1,3 and β-1,4 glycosidic bonds. When tested against 1,3-β-D-cellobiosylcellobiose (BGC), which contains two β-1,4-bonds and one β-1,3-bond in the middle of the chain, SCLam was able to completely degrade the oligosaccharide into smaller units after 12 hours of incubation. researchgate.net This demonstrates the enzyme's preference for substrates with an internal β-1,3 bond. researchgate.net
In the context of systems biology, the identification of this compound in a study on APOE4 and its link to Alzheimer's disease provides a significant finding. biorxiv.org The untargeted metabolomics analysis revealed its differential presence in the entorhinal cortex of aged mice expressing the human APOE4 gene compared to those with the APOE3 variant. The data was analyzed using the PIUMet algorithm, which contextualizes metabolite data within a network of protein-protein and protein-metabolite interactions to uncover dysregulated pathways. biorxiv.org
The following table summarizes key analytical data for this compound from this study:
| Parameter | Value | Source |
| Metabolite ID | Met25930 | biorxiv.org |
| Database ID | HMDB39174 | biorxiv.org |
| m/z | 666.2185 | biorxiv.org |
| Molecular Formula | C24H42O21 | biorxiv.org |
This integration of metabolomics data with systems biology tools allowed for a more comprehensive understanding of the bioenergetic deficits associated with the APOE4 allele. biorxiv.org
The following interactive table presents a list of enzymes and their activity on this compound, as detailed in the research findings.
| Enzyme | Source Organism | Activity on this compound | Products | Reference |
| Exo-A | Aspergillus niger | Hydrolysis | Cellobiose | jst.go.jp |
| CBHI | Trichoderma reesei | Hydrolysis | Cellobiose | jst.go.jp |
| Ex-1 | Irpex lacteus | Hydrolysis | Cellobiose | jst.go.jp |
| CBHII | Trichoderma reesei | No Activity | - | jst.go.jp |
| SCLam | Sclerotinia sclerotiorum | Complete Degradation | Smaller oligosaccharides and monosaccharides | researchgate.net |
Current Research Frontiers and Future Academic Perspectives
Advancements in Enzymatic Biocatalysis for Oligosaccharide Production and Modification
The precise synthesis of complex oligosaccharides like 3-beta-cellobiosylcellobiose remains a significant challenge for organic chemists due to the need for laborious protection and deprotection steps. sigmaaldrich.com Consequently, enzymatic biocatalysis has emerged as a powerful and preferred alternative, offering high regio- and stereoselectivity under mild, environmentally friendly conditions. sigmaaldrich.comtandfonline.comuea.ac.uk
Recent progress has focused on harnessing and engineering various enzymes for the bottom-up synthesis of cello-oligosaccharides and their derivatives. uea.ac.ukresearchgate.net Key enzyme classes at the forefront of this research include:
Glycosyltransferases (GTs): These enzymes are central to the biosynthesis of oligosaccharides in nature. sigmaaldrich.com They catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. sigmaaldrich.comtandfonline.com The development of recombinant GTs and multi-enzyme cascade systems is making the synthesis of specific linkages, like those in this compound, more feasible. uea.ac.ukeuropa.eu
Glycoside Hydrolases (GHs) and Glycosynthases: While GHs typically break down glycosidic bonds, under specific conditions they can be used for synthesis via transglycosylation. More significantly, engineered versions called "glycosynthases" are mutated to suppress hydrolytic activity and enhance synthetic capabilities, allowing for the formation of new glycosidic bonds with high yields. uea.ac.uk This approach has been used to create mixed-linked β-glucans, demonstrating the potential to modify glucan structures enzymatically. uea.ac.uk
Glycoside Phosphorylases (GPs): These enzymes catalyze the reversible phosphorolysis of glycosidic bonds. In the synthetic direction, they can extend a primer (like cellobiose) using an activated sugar-1-phosphate donor (like α-glucose-1-phosphate). researchgate.net This method has been successfully used for the bottom-up synthesis of cello-oligosaccharides and offers an attractive alternative to using expensive nucleotide sugars. uea.ac.ukresearchgate.net
The integration of these enzymatic methods into automated platforms represents a major leap forward. nih.govoup.com Automated synthesizers can perform multiple reaction cycles, streamlining the production of complex glycans in quantities sufficient for biological studies. nih.gov
Table 1: Key Enzymes in Oligosaccharide Biocatalysis
| Enzyme Class | Function in Synthesis | Example Application | Reference(s) |
| Glycosyltransferases | Catalyze specific glycosidic bond formation using activated sugar donors. | Synthesis of complex N-glycans, sialyllactose, and fucosyllactose. | sigmaaldrich.comeuropa.eu |
| Glycosynthases | Engineered enzymes that synthesize oligosaccharides via transglycosylation without hydrolysis. | Production of mixed-linked 1,3-1,4 β-glucans and other novel glucan structures. | uea.ac.uk |
| Glycoside Phosphorylases | Catalyze reversible phosphorolysis to extend oligosaccharide chains from a primer. | Bottom-up synthesis of cello-oligosaccharides using cellobiose (B7769950) as a primer. | researchgate.net |
Deepening Understanding of Plant Immune Signaling by Glycans
Plants lack a mobile adaptive immune system and instead rely on an innate immune system that recognizes molecular patterns to detect threats. bio-conferences.org Oligosaccharides derived from the breakdown of cell walls, both from pathogens (Pathogen-Associated Molecular Patterns, or PAMPs) and the plant itself (Damage-Associated Molecular Patterns, or DAMPs), are crucial signaling molecules in this process. frontiersin.orgfrontiersin.org
This compound, as a derivative of cellulose (B213188), is structurally a DAMP. Research on similar mixed-linkage oligosaccharides has provided a clear framework for how it likely functions in plant immunity:
Release during Interaction: During an attempted infection, pathogenic microbes secrete cell wall degrading enzymes, such as endoglucanases, which break down plant cell wall components like cellulose and hemicellulose. frontiersin.orgmegazyme.com This action releases oligosaccharide fragments, including tetrasaccharides, into the extracellular space. megazyme.com
Perception by Receptors: These specific glycan fragments are recognized by pattern recognition receptors (PRRs) on the surface of plant cells. nih.gov Recent studies in rice have shown that specific mixed-linkage glucans, structurally related to this compound, are perceived by an immune complex formed by the receptors OsCERK1 and OsCEBiP. megazyme.com In Arabidopsis, a novel family of Leucine-Rich-Repeat (LRR)-Malectin Receptor Kinases has been identified that directly binds cellulose-derived oligosaccharides to trigger immune responses. upm.es
Activation of Downstream Defense: Binding of the glycan to its receptor triggers a signaling cascade known as Pattern-Triggered Immunity (PTI). frontiersin.orgfrontiersin.org This leads to a variety of defense responses, including the production of reactive oxygen species (ROS), the expression of defense-related genes, and the synthesis of antimicrobial compounds (phytoalexins). bio-conferences.orgmegazyme.comannualreviews.org
The specificity of this system is a key area of research; the precise structure of the oligosaccharide, including its degree of polymerization and linkage types, determines its activity as an elicitor. nih.gov Therefore, this compound is hypothesized to be a specific DAMP, carrying information about cell wall damage that alerts the plant to an ongoing threat.
Table 2: Research Findings on Glycans in Plant Immunity
| Finding | Organism Studied | Significance | Reference(s) |
| Fungal endoglucanases release specific oligosaccharides from rice cell walls. | Rice (Oryza sativa) | Demonstrates the mechanism of DAMP generation during pathogen attack. | megazyme.com |
| Mixed-linkage glucans induce dimerization of OsCERK1/OsCEBiP immune receptors. | Rice (Oryza sativa) | Elucidates the perception mechanism for cell wall-derived oligosaccharides. | megazyme.com |
| A new family of LRR-Malectin Receptor Kinases perceives cellulose-derived oligosaccharides. | Arabidopsis (Arabidopsis thaliana) | Identifies a novel class of PRRs for carbohydrate ligands in plants. | upm.es |
| Oligosaccharides act as general elicitors, triggering PTI defense responses. | General | Establishes the role of glycans as fundamental signaling molecules in plant defense. | bio-conferences.orgfrontiersin.org |
Exploration of 3-β-Cellobiosylcellobiose in Microbial Metabolism and Interactions
Cellulose is the most abundant biopolymer on Earth, and its breakdown products, known as cellodextrins, are important carbon sources for a wide range of microorganisms. This compound is an isomer of cellotetraose (B13520), a key cellodextrin. Its metabolism is intrinsically linked to the enzymatic machinery microbes use to deconstruct plant biomass.
Current research indicates several key mechanisms for microbial utilization of cellodextrins:
Extracellular and Periplasmic Hydrolysis: Many cellulolytic bacteria, such as those found in the rumen, hydrolyze cellodextrins longer than four glucose units extracellularly into smaller oligomers before uptake. psu.edu
Direct Transport and Intracellular Cleavage: Some microbes have evolved sophisticated transport systems to directly import cellodextrins.
In the gut commensal Bifidobacterium breve, a specific gene cluster is required for the utilization of cellodextrins. nih.gov
The filamentous fungus Neurospora crassa possesses at least two cellodextrin transporters, CDT-1 and CDT-2, which are critical for cellulose sensing and utilization. plos.orgfrontiersin.org These transporters can import oligosaccharides up to cellopentaose. frontiersin.org
The thermophilic bacterium Clostridium thermocellum uses a major ABC transporter to take up cellodextrins, which in turn regulates the expression of its cellulosome enzyme complex. asm.org
Once inside the cell, these oligosaccharides are typically hydrolyzed to glucose by intracellular β-glucosidases. nih.gov The specific structure of this compound, with its mixed β-1,3 and β-1,4 linkages, suggests it would be a substrate for enzymes with broader specificity or a combination of different hydrolases. Its role could be as a transient intermediate during cellulose degradation or as a signaling molecule that induces the expression of specific cellulolytic enzymes. plos.org
Development of Novel Research Tools and Methodologies
The inherent complexity of glycans has historically made them difficult to study. However, a new generation of research tools is revolutionizing the field of glycoscience, enabling detailed investigation of specific molecules like this compound. digitellinc.commdpi.com
Advanced Synthesis and Probing: Chemo-enzymatic approaches are used to synthesize not only the native oligosaccharide but also molecular probes and analogues. digitellinc.comresearchgate.net For example, analogues that mimic the transition state of enzymatic hydrolysis can be synthesized to study the mechanisms of cellulases. nih.gov
High-Throughput Interaction Screening: Glycan microarrays are a powerful tool for studying protein-carbohydrate interactions. researchgate.net By immobilizing a library of well-defined oligosaccharides, including potentially this compound, researchers can rapidly screen for interactions with hundreds of lectins, antibodies, or other glycan-binding proteins. megazyme.comdigitellinc.com
High-Resolution Structural Analysis: Hyphenated analytical techniques are essential for the detailed characterization of complex carbohydrates. mdpi.comnumberanalytics.com Ion-mobility mass spectrometry (IM-MS), in particular, has emerged as a highly sensitive method that can distinguish between isomers, providing information on composition, connectivity, and configuration from minute sample quantities. max-planck-innovation.com
Computational Modeling: In silico approaches are increasingly used to complement experimental work. beilstein-journals.org Molecular dynamics simulations and modeling can predict the three-dimensional structures of complex glycans and provide insights into the energetics and structural determinants of their interactions with proteins. beilstein-journals.orgnih.gov
These tools collectively form a powerful toolbox for glycobiologists to synthesize, analyze, and functionally characterize specific oligosaccharides, moving from broad observations to precise molecular mechanisms.
Table 3: Modern Research Tools for Studying Complex Carbohydrates
| Tool/Methodology | Application | Purpose | Reference(s) |
| Automated Enzymatic Synthesis | Production of oligosaccharides | Provides access to pure, structurally-defined glycans for functional studies. | nih.govoup.com |
| Glycan Microarrays | High-throughput screening | Identifies binding partners (lectins, antibodies) for specific glycan structures. | megazyme.comdigitellinc.comresearchgate.net |
| Ion-Mobility Mass Spectrometry (IM-MS) | Structural analysis | Distinguishes between glycan isomers and determines connectivity/configuration. | max-planck-innovation.com |
| Computational Modeling | In silico analysis | Predicts 3D structures and analyzes the dynamics of protein-glycan interactions. | beilstein-journals.orgnih.gov |
Uncharted Biological Functions and Applications in Fundamental Research
While research has illuminated potential roles for this compound in plant immunity and microbial metabolism, many of its biological functions remain undiscovered. This compound sits (B43327) at the intersection of several exciting research frontiers.
Future academic perspectives are likely to focus on several key areas:
Fine-Tuning Plant Immune Responses: As a specific DAMP, could this compound or its derivatives be used to prime plants for enhanced disease resistance? Understanding its precise interaction with plant PRRs could lead to the development of novel, environmentally friendly crop protection strategies. upm.es
Modulation of the Gut Microbiome: The ability of gut microbes like Bifidobacterium to metabolize cellodextrins suggests a potential prebiotic role. nih.gov Further research is needed to determine if this compound can selectively promote the growth of beneficial bacteria and influence the complex ecosystem of the human gut.
Host-Pathogen and Host-Symbiont Interactions: Beyond basic metabolism, complex glycans mediate a wide range of interactions between organisms. oup.comuea.ac.uk this compound could function as a signal in the intricate crosstalk between plants and their associated microbes, both pathogenic and symbiotic.
Novel Roles in Animal Physiology and Disease: A surprising finding from a metabolomics study identified this compound as being differentially expressed in the brains of aged mice with the APOE4 allele, which is a major genetic risk factor for Alzheimer's disease. biorxiv.org This unexpected connection suggests uncharted roles for such plant-derived oligosaccharides in animal physiology and neurodegenerative processes, opening up entirely new avenues of investigation.
The exploration of this compound is emblematic of the broader field of glycoscience, where the functions of complex carbohydrates are proving to be far more diverse and critical than previously imagined.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 3-beta-cellobiosylcellobiose in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic or chemical glycosylation using cellobiose donors (e.g., glycosyltransferases or acid-catalyzed reactions). Characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation .
- Key Considerations : Ensure reproducibility by documenting reaction conditions (temperature, pH, solvent systems) and validating enzyme activity if applicable. Cross-reference spectral data with existing literature to confirm structural fidelity .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Methodological Answer : Use dynamic light scattering (DLS) or spectrophotometric turbidity assays to measure solubility. Stability is evaluated via accelerated degradation studies (e.g., varying pH, temperature) followed by HPLC or thin-layer chromatography (TLC) to monitor hydrolysis or isomerization .
- Data Interpretation : Compare degradation kinetics with structurally similar oligosaccharides to infer stability mechanisms. Control for buffer composition to avoid confounding effects .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : X-ray crystallography or cryo-electron microscopy (cryo-EM) for 3D structural resolution. Infrared (IR) spectroscopy identifies functional groups, while methylation analysis or enzymatic digestion (e.g., cellulase treatment) confirms glycosidic linkages .
- Troubleshooting : Discrepancies in linkage patterns may arise from incomplete enzymatic reactions; validate using orthogonal methods like 2D-NMR COSY/TOCSY .
Advanced Research Questions
Q. How can researchers investigate the role of this compound in modulating enzymatic processes (e.g., cellulose degradation)?
- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten kinetics) with cellulase enzymes to measure substrate affinity () and catalytic efficiency (). Use competitive inhibition studies or isothermal titration calorimetry (ITC) to assess binding interactions .
- Hypothesis Testing : Formulate mechanistic models (e.g., induced-fit vs. lock-and-key) and validate via site-directed mutagenesis of enzyme active sites .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., purity thresholds, assay sensitivity). Replicate experiments under standardized conditions (e.g., ISO-certified protocols) and apply statistical tools like Bland-Altman plots to assess inter-laboratory variability .
- Critical Analysis : Evaluate source credibility (e.g., peer-reviewed journals vs. preprints) and exclude studies lacking raw data transparency .
Q. How can this compound be utilized as a synthon in oligosaccharide synthesis?
- Methodological Answer : Functionalize the reducing end via protective group strategies (e.g., acetyl or benzyl groups) to enable regioselective glycosylation. Monitor reaction progress with TLC-MS and optimize yields using design of experiments (DoE) approaches .
- Innovation : Explore chemo-enzymatic pathways for stereochemical control, leveraging engineered glycosyltransferases .
Q. What computational models predict the interaction dynamics of this compound with carbohydrate-binding modules (CBMs)?
- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., GLYCAM06) to model binding conformations. Validate predictions with surface plasmon resonance (SPR) or fluorescence anisotropy binding assays .
- Limitations : Address force field inaccuracies for flexible glycosidic linkages by integrating quantum mechanics/molecular mechanics (QM/MM) hybrid models .
Methodological Best Practices
- Literature Review : Prioritize databases like PubMed, SciFinder, and Web of Science for peer-reviewed studies. Avoid non-academic sources (e.g., commercial websites) due to potential bias .
- Ethical Reporting : Disclose synthesis yields, purity thresholds, and negative results to enhance reproducibility .
- Data Validation : Use cross-laboratory collaborations to verify anomalous findings and mitigate equipment-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
